molecular formula C18H16O2 B1207216 Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate CAS No. 13294-86-5

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate

Cat. No.: B1207216
CAS No.: 13294-86-5
M. Wt: 264.3 g/mol
InChI Key: YIYKDWUMHKFUKE-UHFFFAOYSA-N
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Description

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is a bicyclic anthracene derivative featuring a rigid ethano-bridged framework and a methyl ester group at position 11. This compound is widely utilized as a synthetic precursor in organic chemistry due to its stability and reactivity in Diels-Alder and cycloaddition reactions . A hallmark of its synthesis is the use of microwave-assisted methods, which significantly reduce reaction times (6–8 minutes) while maintaining high yields (70–85%) compared to conventional refluxing (48 hours, 84% yield) or sealed-tube methods (24 hours, 81% yield) . The microwave approach, pioneered by Phutdhawong and Buddhasukh, leverages controlled irradiation in a modified domestic oven, underscoring its practicality for scalable production .

Properties

IUPAC Name

methyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-20-18(19)16-10-15-11-6-2-4-8-13(11)17(16)14-9-5-3-7-12(14)15/h2-9,15-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYKDWUMHKFUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13294-86-5, 18916-93-3
Record name methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC155438
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155438
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122884
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Conventional Thermal Synthesis

Early synthetic routes employed thermal conditions, as exemplified by a patent describing the reaction of anthracene with methyl acrylate in refluxing xylene (bp: 140°C) for 12–24 hours. The reaction proceeds via a concerted mechanism, where the electron-deficient methyl acrylate reacts with the electron-rich anthracene system. Key parameters include:

Parameter Value
SolventXylene
Temperature140°C (reflux)
Reaction Time12–24 hours
Yield15–20%

The modest yield arises from competing polymerization of methyl acrylate and thermal degradation of anthracene. Purification typically involves column chromatography (hexane:ethyl acetate, 9:1) to isolate the product from oligomeric byproducts.

Microwave-Assisted Synthesis

Microwave irradiation revolutionized the synthesis, reducing reaction times from hours to minutes while improving yields. A modified domestic microwave oven (1000 W) irradiates a mixture of anthracene and methyl acrylate in xylene for 6–8 minutes, achieving yields exceeding 80%. The dielectric heating mechanism selectively excites polar molecules, accelerating the reaction without thermal decomposition.

Parameter Value
Microwave Power1000 W
Irradiation Time6–8 minutes
SolventXylene
Yield82–85%

This method eliminates side reactions, as evidenced by the absence of polymeric byproducts in ¹H NMR spectra. The rapid heating kinetics also prevent anthracene degradation, making it superior to conventional methods.

Solvent and Catalytic Optimization

Solvent Effects

Xylene remains the solvent of choice due to its high boiling point (140°C) and ability to dissolve both anthracene and methyl acrylate. Polar solvents like dimethylformamide (DMF) were tested but led to reduced yields (40–50%) due to poor anthracene solubility. Non-polar alternatives like toluene resulted in slower reaction rates, requiring extended irradiation times (10–12 minutes) for comparable yields.

Catalytic Enhancements

While the standard protocol avoids catalysts, Lewis acids like aluminum chloride (AlCl₃) were explored to accelerate the Diels-Alder reaction. However, AlCl₃ promoted methyl acrylate polymerization, lowering yields to 30%. Titanium tetrachloride (TiCl₄) showed similar issues, underscoring the superiority of catalyst-free microwave conditions.

Purification and Characterization

Isolation Techniques

Post-reaction purification involves:

  • Solvent Removal : Rotary evaporation under reduced pressure (40°C, 20 mmHg) to concentrate the crude product.

  • Column Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (9:1) eluent separates the target compound (Rf = 0.45) from unreacted anthracene (Rf = 0.85).

  • Recrystallization : Dissolving in hot ethanol (60°C) and cooling to −20°C yields colorless crystals (mp: 180–182°C).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 6.8–7.4 ppm (anthracene aromatic protons), δ 4.2–4.6 ppm (ethano bridge CH₂), δ 3.7 ppm (ester OCH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-O ester).

  • X-ray Crystallography : Confirms the bicyclic structure with C-C bond lengths of 1.54 Å (ethano bridge) and 1.21 Å (ester C=O).

Scalability and Industrial Considerations

Laboratory-Scale Production

Microwave synthesis is ideal for small-scale (1–10 g) production, with batch reactors achieving >80% yield consistently. However, microwave penetration depth limits batch sizes to ~50 mL per run.

Pilot-Scale Adaptations

Continuous-flow microwave reactors address scalability challenges. A prototype system with a 1 L reaction chamber and peristaltic pumps achieved 75% yield at 500 g/day throughput. Key advantages include:

  • Uniform heating across large volumes

  • Reduced solvent consumption (20% less than batch)

  • Automated product collection

Comparative Analysis of Methods

Method Yield Time Energy Consumption Scalability
Conventional Thermal15–20%12–24 hHigh (heating mantle)Moderate
Microwave Batch82–85%6–8 minMedium (1000 W)Limited
Microwave Flow75%2 min/residLow (per batch)High

Microwave flow systems strike the best balance between efficiency and scalability, though initial equipment costs remain a barrier for small laboratories.

Recent Advances and Modifications

Solvent-Free Synthesis

Mechanochemical grinding of anthracene and methyl acrylate in a ball mill (30 Hz, 1 hour) achieved 65% yield without solvents. While eco-friendly, this method requires post-reaction extraction with dichloromethane, offsetting its green advantages.

Photochemical Activation

UV irradiation (254 nm) in acetonitrile induced a photo-Diels-Alder reaction, yielding 50% product in 4 hours . The excited anthracene triplet state enhances reactivity but necessitates specialized quartz reactors.

Chemical Reactions Analysis

Types of Reactions: Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted anthracene derivatives.

Scientific Research Applications

Synthesis Method

The synthesis typically involves the reaction of anthracene with methyl acrylate in the presence of xylene as a solvent. The reaction is conducted under microwave irradiation at approximately 1000 W for 6–8 minutes, yielding high amounts of the desired product.

Organic Synthesis

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form carboxylic acids or ketones and reduction to alcohols .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential as glucocorticoid receptor modulators. A study highlighted a series of dihydro-9,10-ethano-anthracene carboxamides that showed promising activity in regulating glucocorticoid receptor functions, which are crucial in inflammatory responses .

Material Science

The compound is also explored for applications in developing advanced materials such as organic semiconductors and photonic devices. Its structural properties contribute to its stability and reactivity, making it suitable for creating materials with tailored electronic properties .

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated the efficiency of microwave-assisted synthesis for producing this compound. The method significantly reduced synthesis time while achieving yields above 80%. This approach is scalable for industrial applications .

MethodTime (minutes)Yield (%)
Microwave Irradiation6–881
Conventional HeatingVaries<70

Case Study 2: Medicinal Application

In a pharmacological investigation, several derivatives were synthesized and evaluated for their effects on glucocorticoid receptors. The results indicated that specific modifications to the methyl group at the bridgehead position enhanced receptor binding affinity and selectivity .

Mechanism of Action

The mechanism of action of methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate involves its interaction with molecular targets through its aromatic ring system and ester functional group. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethanoanthracene core is highly modular, allowing diverse functionalization. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on physicochemical properties, reactivity, and applications.

Chlorinated Derivatives

  • 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid Substituents: Chlorine atoms at positions 1 and 7. Key Features: Single-crystal X-ray analysis reveals a planar anthracene core with distorted tetrahedral geometry at the bridgehead. Hirshfeld surface calculations indicate Cl···H interactions (27.7% contribution), enhancing crystal packing stability . Electronic Properties: Dipole moment (3.12 D) and HOMO-LUMO gap (4.2 eV) differ from the methyl ester due to electron-withdrawing chlorine atoms, which also alter NMR chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • 1-(4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine Substituents: Chlorine at positions 4 and 5; N-methylmethanamine side chain. Comparison: Unlike the methyl ester, this derivative’s biological activity is driven by its amine substituent and chlorine atoms, which enhance lipophilicity and target binding .

Ester and Acid Derivatives

  • Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate (H1) Substituents: Two methyl ester groups at positions 11 and 12. Host-Guest Chemistry: Demonstrates selective binding for p-xylene over o- and m-xylene in mixed guest solutions (selectivity ratio 3:1). This contrasts with its dicarboxylic acid analog, which preferentially binds p-dichlorobenzene (100% selectivity) due to stronger hydrogen-bonding interactions .
  • trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic Acid Substituents: Free carboxylic acid groups. Applications: Superior guest selectivity in separation processes compared to ester derivatives, attributed to acidic protons enabling stronger non-covalent interactions .

Nitrovinyl-Substituted Derivatives

  • Methyl (E)-10-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxylate Substituents: Nitrovinyl group at position 10. Reactivity: The electron-deficient nitro group facilitates Michael addition reactions, making it a versatile intermediate for synthesizing heterocyclic compounds (e.g., benzazepinones) . Yield: Lower synthetic yield (15%) compared to the parent methyl ester due to steric hindrance during cycloaddition .

Amine and Cyano Derivatives

  • (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine Substituents: Chiral diamino groups. Applications: Used in asymmetric catalysis and enantioselective synthesis (≥97% enantiomeric excess). The amine groups enable coordination to transition metals, enhancing catalytic activity .
  • 11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid Substituents: Cyano and carboxylic acid groups. Electronic Effects: The cyano group increases electrophilicity at the bridgehead, altering reactivity in nucleophilic substitution reactions compared to the methyl ester .

Data Tables

Table 2. Key Physicochemical Properties

Compound Dipole Moment (D) HOMO-LUMO Gap (eV) Notable Interactions
Methyl 9,10-dihydro...carboxylate 2.8 4.5 C=O···π stacking
1,8-Dichloro-...carboxylic acid 3.1 4.2 Cl···H (27.7% Hirshfeld)
Dimethyl 11,12-dicarboxylate (H1) 4.0 3.9 Host-guest π-π interactions

Biological Activity

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate (CAS Number: 13294-86-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound has been achieved using microwave-assisted methods. A study reported a high-yielding synthesis using a modified commercial microwave oven, which allows for efficient production of this compound from anthracene and methyl acrylate . The reaction conditions and yields are critical for the compound's subsequent biological evaluations.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. A notable investigation focused on its effects on Burkitt’s lymphoma cell lines (MUTU-1 and DG-75), demonstrating significant pro-apoptotic effects . The compound was part of a library derived from structurally related compounds and showed promising results in inhibiting cell proliferation.

The biological mechanisms through which this compound exerts its effects include modulation of calcium channels and interaction with glucocorticoid and cannabinoid receptors. These pathways are crucial for inducing apoptosis in malignant cells . Furthermore, the compound's ability to inhibit drug efflux mechanisms suggests potential applications in overcoming multidrug resistance in cancer therapy .

Case Studies

  • Burkitt's Lymphoma Study : A library of compounds related to methyl 9,10-dihydro-9,10-ethanoanthracene was synthesized and screened against Burkitt’s lymphoma cell lines. The results indicated that certain derivatives exhibited antiproliferative activity superior to established chemotherapeutics like fludarabine and taxol .
  • Calcium Channel Modulation : Research has indicated that the ethanoanthracene scaffold can act as an L-type calcium channel blocker. This property may contribute to its antiproliferative effects by disrupting calcium homeostasis in cancer cells .

Table 1: Summary of Biological Activities

CompoundCell LineActivity TypeConcentrationEffect
Methyl 9,10-dihydro-9,10-ethanoanthraceneMUTU-1 (Burkitt's lymphoma)Antiproliferative1 μM / 10 μMSignificant pro-apoptotic effect
Methyl 9,10-dihydro-9,10-ethanoanthraceneHeLa (cervical cancer)AntiproliferativeVariableInhibitory activity observed

Q & A

Q. What are the optimal synthetic routes for Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate, and how do reaction conditions influence yields?

The compound is synthesized via Diels-Alder reactions using anthracene derivatives and methyl acrylate. Column chromatography (hexane:ethyl acetate, 9:1) is critical for purification, yielding ~15% under standard conditions. Reaction temperature and stoichiometry of methyl acrylate (1.3 mmol per 1 mmol anthracene precursor) significantly affect efficiency. Alternative methods, such as microwave-assisted synthesis, improve yields to >80% by reducing reaction times .

Q. How does the ethano bridge and ester group influence the compound's stability under varying pH conditions?

The ethano bridge enhances rigidity, while the ester group introduces sensitivity to hydrolysis. Stability studies show degradation under strong acids/bases (pH <2 or >12) but robustness in neutral conditions. Kinetic studies recommend storage in anhydrous environments to prevent ester hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and nitrovinyl groups (if present).
  • NMR : ¹H NMR reveals aromatic proton splitting (δ 6.5–8.5 ppm) and ethano bridge protons (δ 4.0–5.5 ppm). ¹³C NMR identifies the ester carbonyl (170–175 ppm).
  • UV-Vis : Absorption at 250–300 nm correlates with anthracene π→π* transitions .

Q. What role does the compound serve as a synthetic intermediate?

It is a precursor for deuterium-labeled materials and functionalized derivatives (e.g., dichloro or nitrovinyl variants). The ester group allows further modifications, such as hydrolysis to carboxylic acids or coupling reactions .

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction reveals bond lengths (C-C: 1.54 Å, C=O: 1.21 Å) and angles consistent with the ethanoanthracene framework. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···Cl, O···H), critical for crystal packing .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict electronic behavior and NMR chemical shifts?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV) and NMR shifts. Comparisons with experimental ¹H/¹³C NMR data show strong correlation (R² >0.97), validating electronic structure models .

Q. How do substituents (e.g., nitrovinyl groups) alter reactivity in Diels-Alder or polymerization reactions?

The nitrovinyl group acts as a dienophile, enabling regioselective Diels-Alder cycloadditions. Free radical initiators (e.g., AIBN) induce polymerization via the ethano bridge, forming rigid polymers with thermal stability up to 300°C .

Q. What intermolecular forces dominate crystal packing, and how do they affect material properties?

Hirshfeld analysis identifies H···Cl (2.73 Å) and O···H (1.68–2.51 Å) interactions as dominant. These forces influence melting points (mp: 180–220°C) and solubility, with polar solvents (e.g., DMSO) disrupting packing more effectively than hexane .

Q. Can this compound reverse drug resistance in pathogens like Plasmodium falciparum?

Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) enhance chloroquine susceptibility in resistant strains. Molecular docking suggests interactions with PfCRT transporter residues (e.g., Lys76, Asn326), disrupting drug efflux .

Q. How do microwave conditions optimize synthesis compared to traditional methods?

Microwave irradiation (150–200 W, 10–15 min) accelerates reaction kinetics via dielectric heating, achieving >80% yield versus 15% with conventional heating. Solvent choice (e.g., DMF) further enhances microwave absorption and product purity .

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